
3-(bromomethyl)-4-cyclopropyl-4H-1,2,4-triazole hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-4-cyclopropyl-4H-1,2,4-triazole hydrobromide is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromomethyl)-4-cyclopropyl-4H-1,2,4-triazole hydrobromide typically involves the bromination of a precursor compound. One common method involves the reaction of 4-cyclopropyl-4H-1,2,4-triazole with bromomethylating agents under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane or acetonitrile, and a catalyst like N-bromosuccinimide (NBS) is often used to facilitate the bromination process.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-4-cyclopropyl-4H-1,2,4-triazole hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form triazole N-oxides.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of triazole derivatives with different functional groups.
Oxidation Reactions: Formation of triazole N-oxides.
Reduction Reactions: Formation of methyl-substituted triazoles.
Applications De Recherche Scientifique
3-(Bromomethyl)-4-cyclopropyl-4H-1,2,4-triazole hydrobromide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with antifungal, antibacterial, and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is used in the development of new materials with unique properties, such as polymers and coordination complexes.
Mécanisme D'action
The mechanism of action of 3-(bromomethyl)-4-cyclopropyl-4H-1,2,4-triazole hydrobromide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, thereby modulating their activity. The cyclopropyl group adds rigidity to the molecule, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Bromomethyl)-5-methylpyridine hydrobromide
- 3-(Bromomethyl)pyridine hydrobromide
- 3-(Bromoacetyl)coumarins
Uniqueness
Compared to similar compounds, 3-(bromomethyl)-4-cyclopropyl-4H-1,2,4-triazole hydrobromide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold in drug design and synthesis, offering potential advantages in terms of potency, selectivity, and pharmacokinetic properties.
Propriétés
Formule moléculaire |
C6H9Br2N3 |
|---|---|
Poids moléculaire |
282.96 g/mol |
Nom IUPAC |
3-(bromomethyl)-4-cyclopropyl-1,2,4-triazole;hydrobromide |
InChI |
InChI=1S/C6H8BrN3.BrH/c7-3-6-9-8-4-10(6)5-1-2-5;/h4-5H,1-3H2;1H |
Clé InChI |
BGWVDGZWCCYJSW-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2C=NN=C2CBr.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


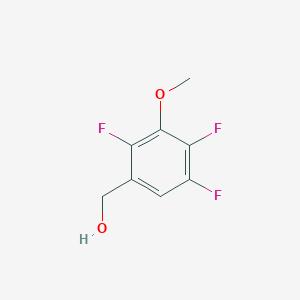

![methyl 6-hydroxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15305880.png)
amino}-2-(3-fluorophenyl)acetic acid](/img/structure/B15305883.png)
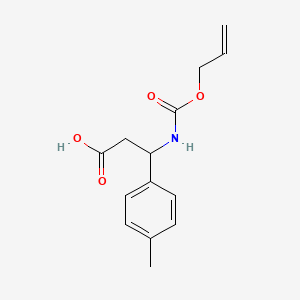


![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B15305913.png)
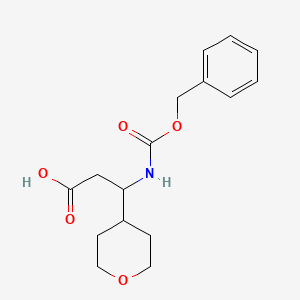
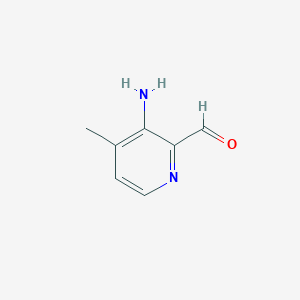
![[1-(Difluoromethyl)-3-methylidenecyclobutyl]methanol](/img/structure/B15305930.png)
![[6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine](/img/structure/B15305939.png)
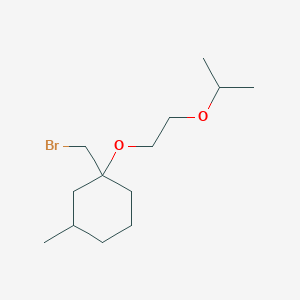
![6,7-Dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate](/img/structure/B15305947.png)
